![molecular formula C12H11N3O B13195509 2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile](/img/structure/B13195509.png)
2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile is a spirocyclic compound that features a unique structure combining an indole and a pyrrolidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile typically involves a [3+2] cycloaddition reaction. One common method includes the condensation of N-methylglycine, isatin, benzaldehyde, and cyanoacetylphthalazine in ethanol under reflux conditions for 2 hours . The reaction is chemo-, stereo-, and regioselective, leading to the formation of the desired spiro-pyrrolidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted spiro-pyrrolidine derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein-protein interactions, such as the MDM2/p53 interaction, which is crucial in regulating the cell cycle and apoptosis . The compound’s spirocyclic structure allows it to fit into binding pockets of target proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirotryprostatins A and B: These compounds also feature a spiro-pyrrolidine-oxindole core and exhibit similar biological activities.
Horsfiline: Another spirocyclic compound with notable anticancer properties.
MI-773: A spiro-oxindole derivative currently in clinical trials for breast cancer.
Uniqueness
2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile stands out due to its specific combination of an indole and pyrrolidine ring, which imparts unique chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H11N3O |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile |
InChI |
InChI=1S/C12H11N3O/c13-5-8-6-14-7-12(8)9-3-1-2-4-10(9)15-11(12)16/h1-4,8,14H,6-7H2,(H,15,16) |
Clé InChI |
OWISKWPQNNOZGG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2(CN1)C3=CC=CC=C3NC2=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



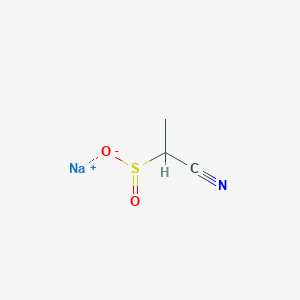
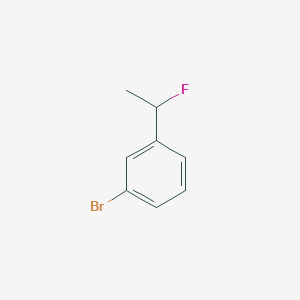
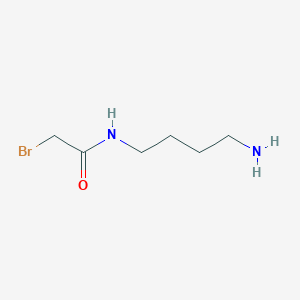
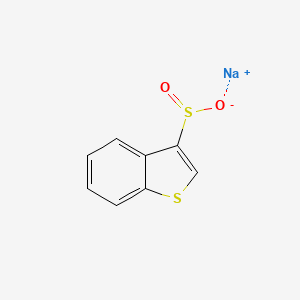
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13195460.png)
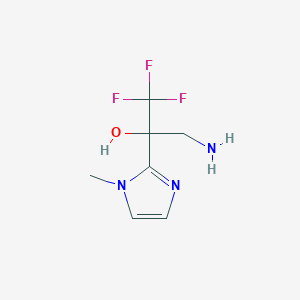
![[(E)-2-bromoethenyl]cyclohexane](/img/structure/B13195476.png)
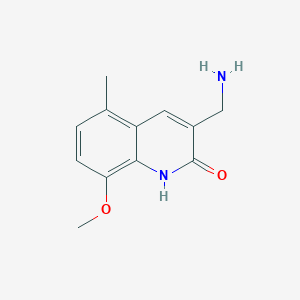
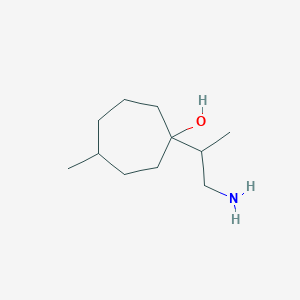


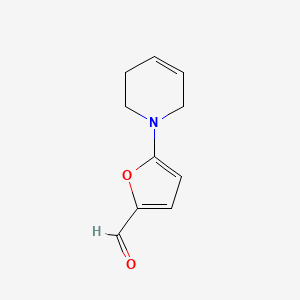
![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
